molecular formula C13H11NO5S B11704003 4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid CAS No. 119004-76-1

4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid

Cat. No.: B11704003
CAS No.: 119004-76-1
M. Wt: 293.30 g/mol
InChI Key: KYCBKZBWVFUCLS-UHFFFAOYSA-N
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Description

4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a Schiff base, which is formed by the condensation of an amine and a carbonyl compound. The presence of both hydroxyl and sulfonic acid groups in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminobenzenesulfonic acid. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete condensation, resulting in the formation of the Schiff base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonic acid group under mild conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid involves its interaction with various molecular targets. The Schiff base can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. The hydroxyl and sulfonic acid groups contribute to its antioxidant properties by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dihydroxyphenyl)diazenyl]benzenesulfonic acid
  • 4-[(2-Hydroxy-3-methoxyphenyl)methylidene]amino]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Uniqueness

4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its reactivity and versatility in various chemical reactions. Its Schiff base structure allows it to form stable complexes with metal ions, making it valuable in coordination chemistry and industrial applications.

Properties

CAS No.

119004-76-1

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

4-[(2,4-dihydroxyphenyl)methylideneamino]benzenesulfonic acid

InChI

InChI=1S/C13H11NO5S/c15-11-4-1-9(13(16)7-11)8-14-10-2-5-12(6-3-10)20(17,18)19/h1-8,15-16H,(H,17,18,19)

InChI Key

KYCBKZBWVFUCLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=C(C=C2)O)O)S(=O)(=O)O

Origin of Product

United States

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